molecular formula C20H21BrN2O B11794663 2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole

2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole

Cat. No.: B11794663
M. Wt: 385.3 g/mol
InChI Key: MZTBXAWZXMFYAO-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole is a complex organic compound that belongs to the class of benzo[d]oxazoles This compound is characterized by the presence of a bromophenyl group and a methylpiperidinylmethyl group attached to the benzo[d]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole typically involves multiple steps. One common method includes the following steps:

    Formation of the benzo[d]oxazole core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide.

    Attachment of the methylpiperidinylmethyl group: This can be done through a nucleophilic substitution reaction where the benzo[d]oxazole core is reacted with a suitable piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding benzo[d]oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzo[d]oxazole derivatives.

    Substitution: Formation of substituted benzo[d]oxazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzo[d]oxazole: Lacks the bromine and piperidine substituents.

    2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Bromophenyl)-5-methylbenzo[d]oxazole: Lacks the piperidine substituent.

Uniqueness

2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole is unique due to the presence of both the bromophenyl and methylpiperidinylmethyl groups. These substituents confer specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Biological Activity

The compound 2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole is a member of the benzoxazole family, which has garnered interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that benzoxazole derivatives, including the compound , exhibit significant anticancer properties. Studies have shown that similar compounds can induce cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of pro-inflammatory cytokines like IL-6 and TNF-α .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54910.0Inhibition of cell cycle progression
MDA-MB-23115.0Modulation of IL-6 and TNF-α levels

Antimicrobial Activity

Benzoxazole derivatives have also been evaluated for their antimicrobial properties. The compound showed activity against certain bacterial strains, with minimal inhibitory concentrations (MIC) demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Low
Bacillus subtilis16High

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
  • Modulation of Signaling Pathways : The compound may alter signaling pathways that regulate cell survival and apoptosis.
  • Antioxidant Properties : Some studies suggest that benzoxazole derivatives possess antioxidant capabilities, contributing to their anticancer effects by reducing oxidative stress in cells .

Case Studies

  • Study on MCF-7 Cells : A recent study demonstrated that treatment with a related benzoxazole derivative resulted in a significant decrease in cell viability (IC50 = 12.5 µM). The study highlighted the role of apoptotic markers such as caspase activation and PARP cleavage in mediating cell death .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of a series of benzoxazole derivatives, including our compound, against Staphylococcus aureus. Results indicated a notable reduction in bacterial growth at MIC values as low as 16 µg/mL, suggesting potential therapeutic applications in infectious diseases .

Properties

Molecular Formula

C20H21BrN2O

Molecular Weight

385.3 g/mol

IUPAC Name

2-(3-bromophenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3-benzoxazole

InChI

InChI=1S/C20H21BrN2O/c1-14-5-2-3-10-23(14)13-15-8-9-19-18(11-15)22-20(24-19)16-6-4-7-17(21)12-16/h4,6-9,11-12,14H,2-3,5,10,13H2,1H3

InChI Key

MZTBXAWZXMFYAO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Br

Origin of Product

United States

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